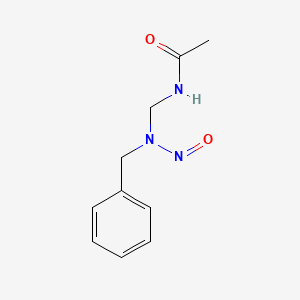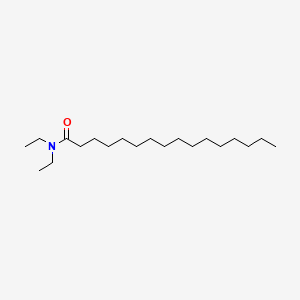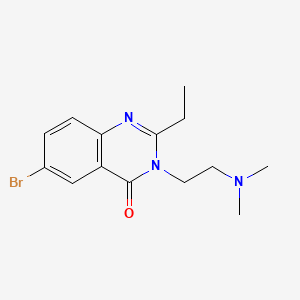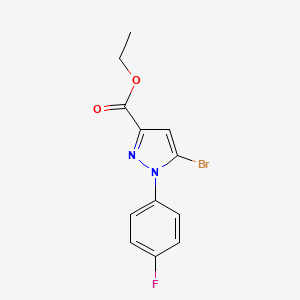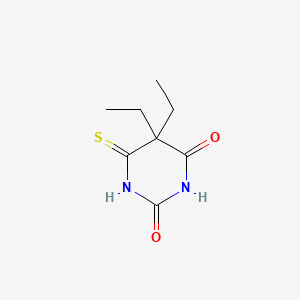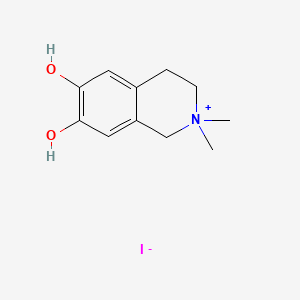
2-Methyl-4-tert-butylphenoxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an aldehyde group attached to a phenoxy ring, which is further substituted with a tert-butyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- typically involves the reaction of 4-(tert-butyl)-2-methylphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 4-(tert-butyl)-2-methylphenol and acetaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can be achieved through similar condensation reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring in ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro derivatives of the phenoxy ring.
Applications De Recherche Scientifique
Chemistry: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry.
Industry: In the industrial sector, ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The phenoxy ring can participate in aromatic interactions, further influencing the compound’s biological activity. The tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
ACETALDEHYDE,PHENOXY-: Similar structure but lacks the tert-butyl and methyl substitutions.
ACETALDEHYDE,[4-(TERT-BUTYL)PHENOXY]-: Similar structure but lacks the methyl substitution.
ACETALDEHYDE,[2-METHYLPHENOXY]-: Similar structure but lacks the tert-butyl substitution.
Uniqueness: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring. These substitutions enhance the compound’s stability and reactivity, making it distinct from other similar compounds. The combination of these functional groups contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
67845-53-8 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(4-tert-butyl-2-methylphenoxy)acetaldehyde |
InChI |
InChI=1S/C13H18O2/c1-10-9-11(13(2,3)4)5-6-12(10)15-8-7-14/h5-7,9H,8H2,1-4H3 |
Clé InChI |
FNNIBABFMNWSRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




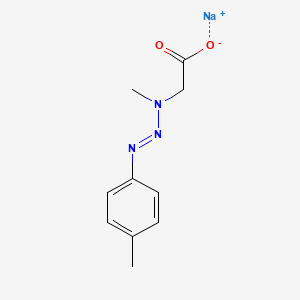
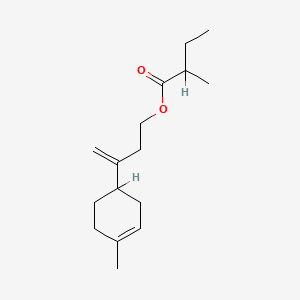

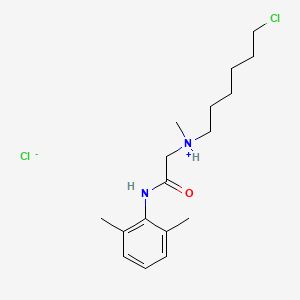
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

